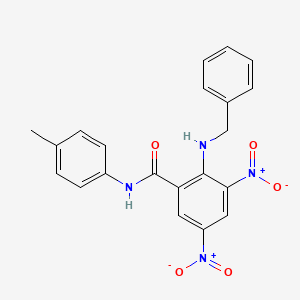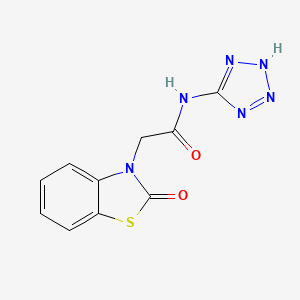![molecular formula C23H14N2O2 B12480792 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B12480792.png)
3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures. The compound is notable for its unique structure, which combines quinoline and benzoquinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with benzoquinoline precursors under controlled conditions. For instance, the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or solvent-free reactions to enhance yield and reduce reaction times. These methods are preferred for their efficiency and eco-friendliness, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, chloroacetyl chloride, and chloroacetic acid. Reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include triazolethione, imidazolone, thiazolidinone, and thiazole derivatives. These products are of significant interest due to their potential biological activities .
Scientific Research Applications
3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological systems and the development of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: It is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may influence the balance of intracellular reactive oxygen species (ROS), thereby affecting cellular processes such as lipid peroxidation and mitochondrial membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and benzoquinoline derivatives, such as:
- 2-Phenyl-3-benzoylquinoline
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
What sets 3-(Quinolin-2-yl)benzo[f]quinoline-1-carboxylic acid apart is its unique combination of quinoline and benzoquinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C23H14N2O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-quinolin-2-ylbenzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C23H14N2O2/c26-23(27)17-13-21(19-11-10-15-6-2-4-8-18(15)24-19)25-20-12-9-14-5-1-3-7-16(14)22(17)20/h1-13H,(H,26,27) |
InChI Key |
XATJBJBVCNFNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12480710.png)
![N-[5-(4-Methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide](/img/structure/B12480714.png)
![Methyl 3-{[(4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480719.png)

![2-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B12480721.png)
![6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B12480736.png)

![4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12480755.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B12480758.png)
![3-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12480796.png)

![1-ethyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione](/img/structure/B12480807.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one](/img/structure/B12480817.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12480818.png)
